3,4-dimethylidenedecanedioyl-CoA

structural characterization mass spectrometry metabolomics

3,4-Dimethylidenedecanedioyl-CoA is a specialized medium-chain α,ω-dicarboxyacyl-CoA (C10) featuring a unique conjugated exocyclic diene at C3-C4. This unsaturation fundamentally alters reactivity with β-oxidation enzymes and analytical detectability compared to saturated decanedioyl-CoA. It serves as an irreplaceable substrate for peroxisomal acyl-CoA oxidase, carnitine palmitoyltransferase, and medium-chain acyl-CoA dehydrogenase assays. Use this compound as a high-specificity LC-MS/MS reference standard to quantify unsaturated dicarboxyacyl-CoA species in biological matrices.

Molecular Formula C33H52N7O19P3S
Molecular Weight 975.8 g/mol
Cat. No. B15599652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethylidenedecanedioyl-CoA
Molecular FormulaC33H52N7O19P3S
Molecular Weight975.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H52N7O19P3S/c1-19(8-6-5-7-9-23(42)43)20(2)14-24(44)63-13-12-35-22(41)10-11-36-31(47)28(46)33(3,4)16-56-62(53,54)59-61(51,52)55-15-21-27(58-60(48,49)50)26(45)32(57-21)40-18-39-25-29(34)37-17-38-30(25)40/h17-18,21,26-28,32,45-46H,1-2,5-16H2,3-4H3,(H,35,41)(H,36,47)(H,42,43)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50)
InChIKeyINLNHVPXDUDEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethylidenedecanedioyl-CoA for Metabolic Research and Biochemical Assays | Product Overview


3,4-Dimethylidenedecanedioyl-CoA is a medium-chain α,ω-dicarboxyacyl-CoA derivative with the molecular formula C₃₃H₅₂N₇O₁₉P₃S and a molecular weight of 975.8 g/mol [1]. The compound consists of a 3,4-dimethylidenedecanedioic acid moiety (C10 dicarboxylic acid bearing exocyclic diene unsaturation at positions 3 and 4) thioesterified to coenzyme A [2]. It is formally classified as both an unsaturated acyl-CoA and a dicarboxylic acyl-CoA, placing it at the intersection of two functionally distinct acyl-CoA subclasses relevant to peroxisomal and mitochondrial fatty acid metabolism [1].

Why 3,4-Dimethylidenedecanedioyl-CoA Cannot Be Substituted with Decanedioyl-CoA or Shorter-Chain Analogs


Generic substitution with decanedioyl-CoA (C31H52N7O19P3S, MW 951.8) fails because 3,4-dimethylidenedecanedioyl-CoA introduces a conjugated exocyclic diene system at C3-C4 that fundamentally alters its reactivity with β-oxidation enzymes and analytical detectability [1][2]. Substitution with shorter-chain dimethylidene analogs (e.g., C8 or C6 variants) similarly fails because acyl chain length dictates substrate specificity for medium-chain vs. short-chain acyl-CoA synthases and alters kinetic behavior in peroxisomal oxidase assays [3][4]. The combination of dicarboxylic ω-terminus, specific C10 chain length, and 3,4-dimethylidene unsaturation creates a unique substrate profile that cannot be replicated by any single commercially available analog [5].

3,4-Dimethylidenedecanedioyl-CoA Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation: Unsaturated Diene System vs. Saturated Decanedioyl-CoA Backbone

3,4-Dimethylidenedecanedioyl-CoA (MW 975.8, C₃₃H₅₂N₇O₁₉P₃S) differs from the saturated analog decanedioyl-CoA (MW 951.8, C₃₁H₅₂N₇O₁₉P₃S) by the presence of two additional carbon atoms and a conjugated exocyclic diene system at positions C3-C4 of the acyl chain [1]. This structural modification introduces a 24 Da mass difference and distinct UV absorption characteristics due to the diene chromophore, enabling unambiguous analytical discrimination via LC-MS and UV detection that is not achievable with saturated analogs [2].

structural characterization mass spectrometry metabolomics

Chain-Length-Dependent Classification: Medium-Chain Acyl-CoA Substrate vs. Short-Chain Dimethylidene Analogs

3,4-Dimethylidenedecanedioyl-CoA, with its C10 acyl moiety, is classified as a medium-chain acyl-CoA and is predicted to serve as a substrate for medium-chain acyl-CoA synthase [1]. In contrast, dimethylidenebutanedioyl-CoA (C4) is classified as a short-chain acyl-CoA and is predicted to be a substrate for short-chain acyl-CoA synthase [2]. This chain-length-dependent classification has functional consequences: medium-chain acyl-CoA dehydrogenases (MCAD) exhibit optimal activity with C6-C10 substrates, with pig kidney LCADH showing similar Vmax/Km with C10-C14 substrates as MCADH does with C6-C10 substrates [3].

enzyme specificity acyl-CoA synthetase metabolic pathway

Peroxisomal Oxidase Kinetic Behavior: Chain Length Effects on Km and Substrate Inhibition

Kinetic studies with purified rat liver peroxisomal fatty acyl-CoA oxidase using dicarboxyacyl-CoA substrates (DC10-CoA, DC8-CoA, DC6-CoA, and DC12-CoA) demonstrated that while these substrates exhibited similar calculated Vmax values, decreasing chain length resulted in increasing Km values and decreasing substrate inhibition constant (Ki), causing the maximum obtainable velocity to decrease [1]. DC10-CoA (sebacoyl-CoA) specifically showed distinct kinetic behavior compared to both longer (DC12) and shorter (DC8, DC6) chain analogs. Although direct data for 3,4-dimethylidenedecanedioyl-CoA are not available, the unsaturated 3,4-dimethylidene modification is predicted to further alter enzyme binding and reaction rates relative to saturated DC10-CoA.

peroxisomal β-oxidation acyl-CoA oxidase enzyme kinetics

Predicted Metabolic Pathway Integration: Carnitine Shuttle and Mitochondrial β-Oxidation

3,4-Dimethylidenedecanedioyl-CoA participates in the carnitine shuttle pathway, reacting with L-carnitine via carnitine O-palmitoyltransferase to form 3,4-dimethylidenedecanedioylcarnitine, which is transported into the mitochondrial matrix for β-oxidation [1]. This metabolic pathway is conserved across the dimethylidene series: 3,4-dimethylideneheptanedioyl-CoA (C7) and 3,4-dimethylideneoctanedioyl-CoA (C8) undergo analogous reactions with L-carnitine to form their respective acylcarnitines [2][3]. The C10 chain length of 3,4-dimethylidenedecanedioyl-CoA positions it as a medium-chain substrate, distinct from the C7 and C8 analogs in terms of the number of β-oxidation cycles required for complete degradation (producing 5 acetyl-CoA equivalents vs. 3.5 and 4 equivalents, respectively).

carnitine shuttle acylcarnitine mitochondrial transport

3,4-Dimethylidenedecanedioyl-CoA Application Scenarios for Metabolic and Analytical Research


Investigating Peroxisomal β-Oxidation of Unsaturated Dicarboxylic Acids

Use 3,4-dimethylidenedecanedioyl-CoA as a substrate for peroxisomal fatty acyl-CoA oxidase (EC 1.3.99.3) to study how 3,4-unsaturation alters kinetic parameters (Km, Vmax, Ki) relative to saturated DC10-CoA. Evidence from saturated dicarboxyacyl-CoA studies demonstrates chain-length-dependent kinetic behavior, and the dimethylidene modification introduces an additional variable of unsaturation that may affect enzyme binding [1].

LC-MS/MS Metabolomics Method Development and Validation

Employ 3,4-dimethylidenedecanedioyl-CoA as a reference standard for developing targeted LC-MS/MS methods to detect and quantify medium-chain unsaturated dicarboxyacyl-CoA species in biological matrices. The compound's distinct molecular mass (975.8 Da) and unique fragmentation pattern differentiate it from saturated decanedioyl-CoA (951.8 Da) [2][3] and other dimethylidene homologs (C8: ~933 Da; C6: ~919 Da) [4][5].

Carnitine Shuttle and Mitochondrial Transport Mechanism Studies

Utilize 3,4-dimethylidenedecanedioyl-CoA in assays with carnitine O-palmitoyltransferase (CPT1/CPT2) to examine chain-length specificity of dicarboxyacyl-CoA transport across mitochondrial membranes. The predicted metabolic pathway indicates conversion to 3,4-dimethylidenedecanedioylcarnitine, providing a C10 reference point for comparative studies with C7 and C8 dimethylidene analogs [6].

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Substrate Profiling

Apply 3,4-dimethylidenedecanedioyl-CoA in MCAD activity assays to characterize how α,ω-dicarboxylic functionality combined with 3,4-unsaturation affects dehydrogenase activity. MCAD enzymes exhibit optimal activity with C6-C10 substrates [7], and the dimethylidene modification introduces a conjugated diene system that may alter electron transfer efficiency relative to saturated C10 substrates.

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